4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline

Catalog No.
S13976352
CAS No.
M.F
C30H38INO2
M. Wt
571.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodopheny...

Product Name

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline

IUPAC Name

4-hexoxy-N-(4-hexoxyphenyl)-N-(4-iodophenyl)aniline

Molecular Formula

C30H38INO2

Molecular Weight

571.5 g/mol

InChI

InChI=1S/C30H38INO2/c1-3-5-7-9-23-33-29-19-15-27(16-20-29)32(26-13-11-25(31)12-14-26)28-17-21-30(22-18-28)34-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3

InChI Key

KGMMBWUWALITLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCC)C3=CC=C(C=C3)I

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline is a complex organic compound characterized by its unique structure, which includes a hexyloxy group and an iodophenyl moiety. This compound has the molecular formula C28H39N2O2 and a molecular weight of 439.63 g/mol. The structural configuration includes two hexyloxy substituents and an iodine atom attached to the phenyl rings, contributing to its chemical properties and potential applications in various fields, particularly in materials science and organic electronics.

Due to the presence of functional groups such as amines and phenols. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making it a useful precursor for further functionalization.
  • Coupling Reactions: The aniline part of the molecule can participate in coupling reactions, particularly in forming azo compounds or other derivatives.
  • Oxidation: The amine group can be oxidized to form corresponding nitro or N-oxide derivatives, which may exhibit different biological or chemical properties.

The synthesis of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline typically involves multiple steps:

  • Preparation of 4-Hexyloxyaniline: This is achieved by reacting 4-nitroaniline with hexyloxy alcohol in the presence of reducing agents.
  • Formation of Iodinated Phenyl Compound: Iodination of phenolic precursors can be performed using iodine or iodinating agents under controlled conditions.
  • Coupling Reaction: The final product is synthesized through a coupling reaction between the hexyloxyaniline and the iodinated phenyl compound using suitable coupling reagents such as palladium catalysts under specific conditions (e.g., temperature and solvent).

These methods require careful optimization to achieve high yields and purity.

The unique structure of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline lends itself to various applications:

  • Organic Electronics: Due to its electronic properties, it may be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Material Science: Its thermal stability and structural characteristics make it suitable for developing advanced materials with specific mechanical or optical properties.
  • Pharmaceuticals: Potential applications in drug development due to its biological activities warrant further exploration.

Interaction studies involving 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline focus on its behavior in biological systems, particularly how it interacts with cellular components or other biomolecules. Preliminary studies suggest that the compound may interact with cell membranes or proteins, affecting their function. Detailed interaction studies using techniques such as spectroscopy or chromatography could provide insights into its mechanism of action.

Several compounds share structural similarities with 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-HexyloxyanilineContains a hexyloxy groupSimpler structure without iodination
4-IodophenolContains an iodine atomLacks hexyloxy substituents
4-Hydroxy-4′-hexyloxyazobenzeneContains azobenzene linkageExhibits photoresponsive properties
4-Hexyloxy-N,N-bis(4-fluorophenyl)anilineFluorinated phenyl groupsPotentially enhanced electronic properties

These comparisons highlight the uniqueness of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline due to its dual hexyloxy substituents and iodine functionality, which may impart distinctive physical and chemical properties relevant for specific applications in materials science and pharmaceuticals.

XLogP3

10.4

Hydrogen Bond Acceptor Count

3

Exact Mass

571.19473 g/mol

Monoisotopic Mass

571.19473 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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